molecular formula C8H8ClN3S B15242477 1-[(5-Chlorothiophen-2-YL)methyl]-1H-pyrazol-3-amine

1-[(5-Chlorothiophen-2-YL)methyl]-1H-pyrazol-3-amine

Cat. No.: B15242477
M. Wt: 213.69 g/mol
InChI Key: CVABRYAMUYBHKE-UHFFFAOYSA-N
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Description

1-[(5-Chlorothiophen-2-YL)methyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C8H8ClN3S It is a heterocyclic compound featuring a pyrazole ring substituted with a chlorothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Chlorothiophen-2-YL)methyl]-1H-pyrazol-3-amine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Chlorothiophen-2-YL)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted thiophenes.

Scientific Research Applications

1-[(5-Chlorothiophen-2-YL)methyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-Chlorothiophen-2-YL)methyl]-1H-pyrazol-3-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its heterocyclic structure. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-[(5-Chlorothiophen-2-YL)methyl]-1H-pyrazol-3-amine is unique due to the combination of the chlorothiophene and pyrazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential bioactivity, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H8ClN3S

Molecular Weight

213.69 g/mol

IUPAC Name

1-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C8H8ClN3S/c9-7-2-1-6(13-7)5-12-4-3-8(10)11-12/h1-4H,5H2,(H2,10,11)

InChI Key

CVABRYAMUYBHKE-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1N)CC2=CC=C(S2)Cl

Origin of Product

United States

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